molecular formula C7H11N3O B13217580 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B13217580
M. Wt: 153.18 g/mol
InChI Key: QESTYZWDOKWBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-5-(3-methylazetidin-3-yl)pyridine
  • **2-Methyl-5-(3-methylazetidin-3-yl)thiazole
  • **2-Methyl-5-(3-methylazetidin-3-yl)imidazole

Uniqueness

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-5-9-10-6(11-5)7(2)3-8-4-7/h8H,3-4H2,1-2H3

InChI Key

QESTYZWDOKWBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2(CNC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.